

Technical Support Center: Synthesis of 4-Bromo-6-methoxy-1H-indazole Analogs

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Compound of Interest

Compound Name: 4-Bromo-6-methoxy-1H-indazole

Cat. No.: B1292466

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Welcome to the technical support center for the synthesis and method refinement of **4-Bromo-6-methoxy-1H-indazole** and its analogs. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the indazole scaffold, and why is **4-Bromo-6-methoxy-1H-indazole** a key intermediate?

A1: The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.^[1] Its rigid bicyclic structure allows for the precise spatial arrangement of functional groups, facilitating interactions with biological targets such as protein kinases.^[2] **4-Bromo-6-methoxy-1H-indazole** is a particularly valuable intermediate for several reasons:

- The bromine atom at the 4-position serves as a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.^[2]
- The methoxy group at the 6-position can influence the molecule's electronic properties and may be crucial for binding to specific biological targets. Methoxy-substituted indazoles have shown significant potency as kinase inhibitors.^[1]

- The unsubstituted N1-position of the indazole ring allows for regioselective alkylation or arylation to further explore structure-activity relationships (SAR).[3]

Q2: What are the most common challenges when performing a Suzuki-Miyaura coupling with a bromo-indazole substrate?

A2: Common challenges include low or no conversion, formation of byproducts like homocoupled boronic acid, and dehalogenation of the starting material. These issues often stem from inactive catalysts, suboptimal base or solvent selection, or the presence of oxygen in the reaction mixture. Thoroughly degassing the solvent and using fresh, high-quality palladium catalysts and appropriate ligands are critical for success.[4][5]

Q3: How do I control N1 vs. N2 regioselectivity during the alkylation of the indazole ring?

A3: Regioselectivity in N-alkylation is a significant challenge due to the tautomeric nature of the indazole ring. The outcome is influenced by factors such as the steric and electronic properties of substituents on the indazole, the nature of the alkylating agent, the base, and the solvent used. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF tends to favor the thermodynamically more stable N1-substituted product.

Q4: My Buchwald-Hartwig amination reaction is giving low yields. What are the key parameters to optimize?

A4: Low yields in Buchwald-Hartwig aminations can often be attributed to the choice of ligand, base, or solvent. The "generation" of the catalyst system is crucial.[6] For challenging substrates, consider using sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos). The base is also critical; stronger bases like sodium or lithium tert-butoxide are often more effective than carbonates.[7] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the palladium catalyst.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Cause	Recommended Solution
Inactive Palladium Catalyst	Use a fresh batch of palladium catalyst. Consider screening different pre-catalysts or ligands; for example, $\text{PdCl}_2(\text{dppf})$ or ligands like XPhos and SPhos can be more effective than $\text{Pd}(\text{PPh}_3)_4$ for some substrates.
Insufficiently Strong or Insoluble Base	Switch to a stronger or more soluble base. Cesium carbonate (Cs_2CO_3) or potassium phosphate (K_3PO_4) are often more effective than sodium or potassium carbonate. Ensure adequate water content (e.g., dioxane/water mixture) as it can be crucial for the activity of carbonate and phosphate bases.
Inappropriate Solvent	The solvent must solubilize all reaction components. Screen common solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water.
Low Reaction Temperature	If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also significantly accelerate the reaction.
Product Inhibition	The coupled product can sometimes inhibit the catalyst. This is more likely with sterically demanding products. If suspected, try using a higher catalyst loading or a more active catalyst system. ^[4]

Issue 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)

Possible Cause	Recommended Solution
Presence of Oxygen	Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Reaction Conditions	Lowering the reaction temperature may reduce the rate of side reactions relative to the desired coupling. Optimizing the palladium-to-ligand ratio can also be beneficial.
Boronic Acid Instability	Use fresh, high-purity boronic acid. Some boronic acids are prone to protodeboronation or homocoupling under basic conditions. Adding the boronic acid portion-wise or using a boronic ester (e.g., a pinacol ester) may mitigate these side reactions.

Quantitative Data Summary

The yield of cross-coupling reactions on the indazole scaffold is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a baseline for comparison.

Table 1: Comparison of Expected Yields for Suzuki-Miyaura Coupling on Bromoindazoles

Substrate	Boronic Acid	Catalyst / Ligand	Base	Solvent	Temp (°C)	Yield (%)
3-Bromo-1H-indazole	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	CS ₂ CO ₃	Dioxane/Et OH/H ₂ O	140 (MW)	78
3-Bromo-1H-indazole	Phenylboronic acid	Pd(PPh ₃) ₄	CS ₂ CO ₃	Dioxane/Et OH/H ₂ O	140 (MW)	82
3-Bromo-1H-indazole	4-(Trifluoromethyl)phenylboronic acid	Pd(PPh ₃) ₄	CS ₂ CO ₃	Dioxane/Et OH/H ₂ O	140 (MW)	83
7-Bromo-4-o-1H-indazole sulfonamid	4-Methoxyphenylboronic acid	PdCl ₂ (dppf)	CS ₂ CO ₃	DMF	100	75-80
7-Bromo-4-o-1H-indazole sulfonamid	4-Nitrophenylboronic acid	PdCl ₂ (dppf)	CS ₂ CO ₃	DMF	100	78
7-Bromo-4-o-1H-indazole sulfonamid	2-Thienylboronic acid	PdCl ₂ (dppf)	CS ₂ CO ₃	DMF	100	80

Data compiled from multiple sources, including references[8][9]. Yields are for isolated products.

Table 2: Comparison of Expected Yields for Buchwald-Hartwig Amination on Bromo-Heterocycles

Aryl Halide	Amine	Catalyst / Ligand	Base	Solvent	Temp (°C)	Yield (%)
4-Bromopyrazole (analogous)	Morpholine	$\text{Pd}_2(\text{dba})_3$ / tBuDavePhos	NaOtBu	Toluene	100	67
4-Bromopyrazole (analogous)	Aniline	$\text{Pd}_2(\text{dba})_3$ / tBuDavePhos	NaOtBu	Toluene	100	85
6-Bromoisoquinoline (analogous)	Primary Aliphatic Amine	$\text{Pd}(\text{dba})_2$ / BINAP	Cs_2CO_3	THF	Reflux	80
Bromobenzene	Primary Aniline	$\text{Pd}(\text{OAc})_2$ / Xantphos	Cs_2CO_3	Dioxane	120	Moderate-High

Data compiled from multiple sources, including references[6][10][11]. Yields are for isolated products and serve as a general guide.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-6-methoxy-1H-indazole (Proposed Route)

This protocol is adapted from established procedures for the synthesis of similarly substituted indazoles.[12][13][14]

Step 1: Nitration of 3-Bromo-5-methoxytoluene

- To a stirred solution of 3-Bromo-5-methoxytoluene (1.0 equiv) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid.

- Maintain the temperature below 5 °C during the addition.
- Allow the reaction to stir at 0-5 °C for 2 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-Nitro-3-bromo-5-methoxytoluene.

Step 2: Formation of Enamine Intermediate

- In a sealed vessel, dissolve 2-Nitro-3-bromo-5-methoxytoluene (1.0 equiv) in N,N-dimethylformamide (DMF).
- Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 equiv) and pyrrolidine (1.5 equiv).
- Heat the mixture at 110-120 °C for 12-16 hours.
- Cool the reaction mixture and concentrate under reduced pressure to remove volatiles. The crude enamine product is often used directly in the next step.

Step 3: Reductive Cyclization to form **4-Bromo-6-methoxy-1H-indazole**

- Dissolve the crude enamine from the previous step in a 1:1 mixture of methanol and tetrahydrofuran (THF).
- Add Raney Nickel (approx. 50% slurry in water).
- Cool the mixture to 0 °C and slowly add hydrazine monohydrate (2.0-3.0 equiv).
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-Bromo-6-methoxy-1H-indazole**.

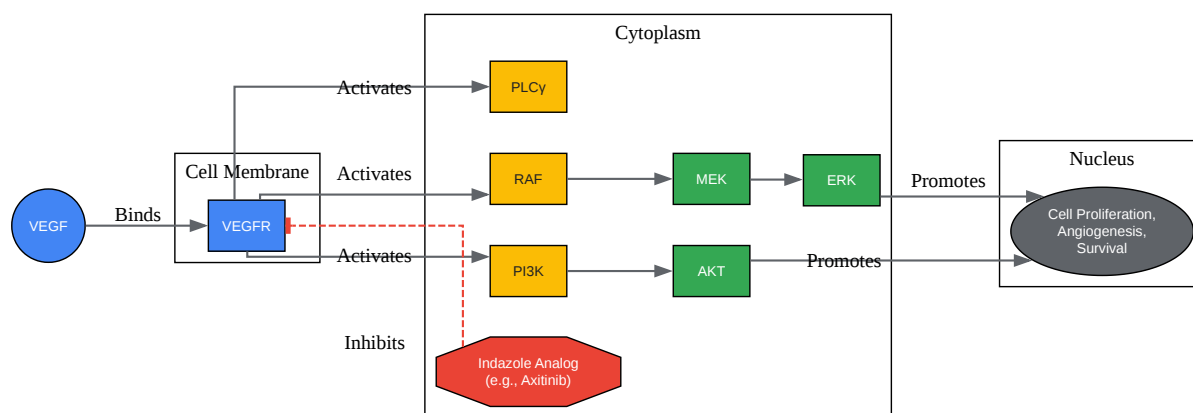
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

- In a flame-dried Schlenk flask under an argon atmosphere, combine **4-Bromo-6-methoxy-1H-indazole** (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K_3PO_4 or Cs_2CO_3 (2.0-3.0 equiv).
- Add the palladium catalyst (e.g., $PdCl_2(dppf)$, 2-5 mol%) and ligand if required.
- Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
- Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or crystallization.

Mandatory Visualizations

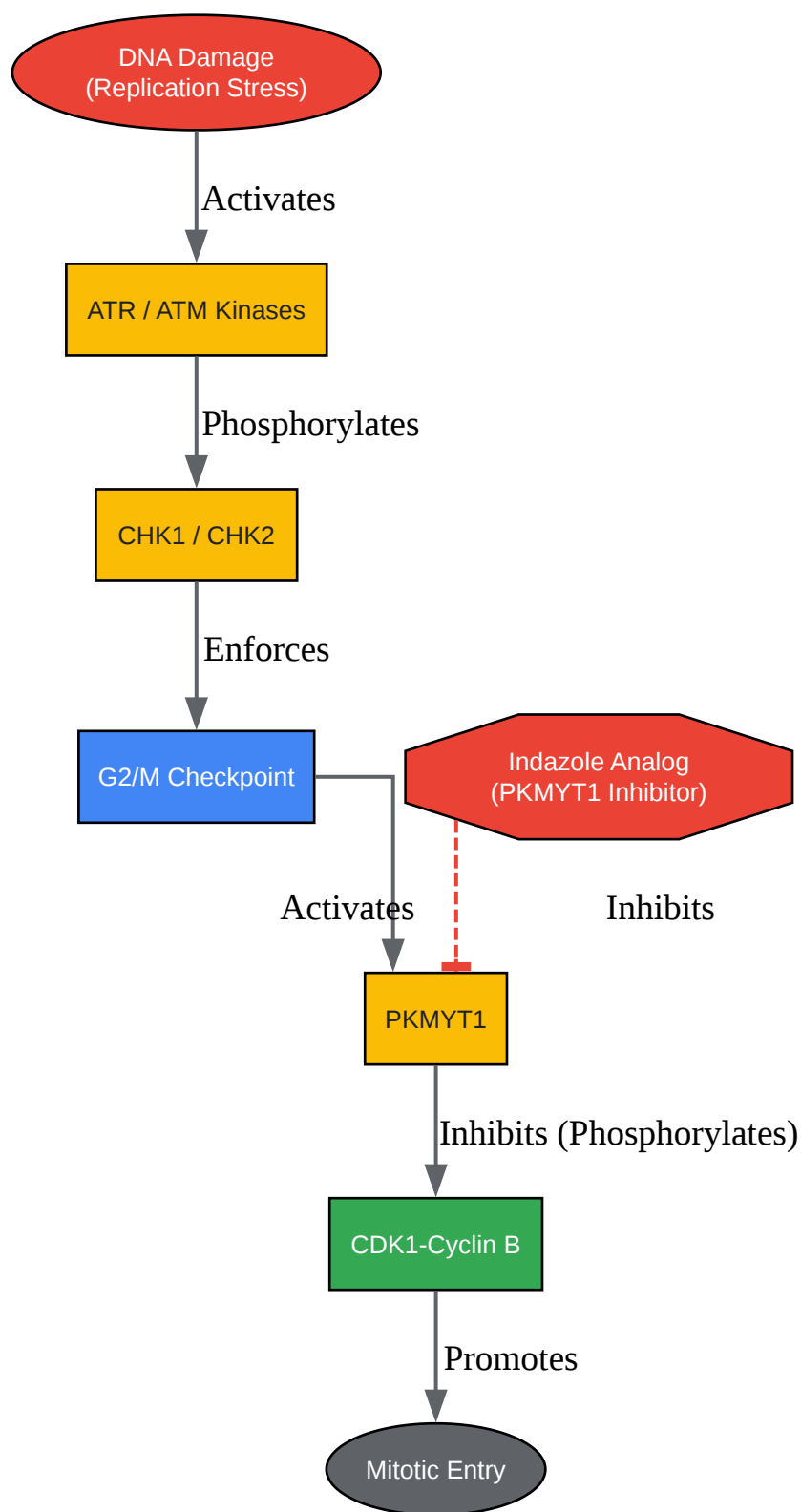
Signaling Pathways

Indazole analogs, particularly those with substitutions at the 4, 5, and 6-positions, are frequently developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[\[1\]](#)



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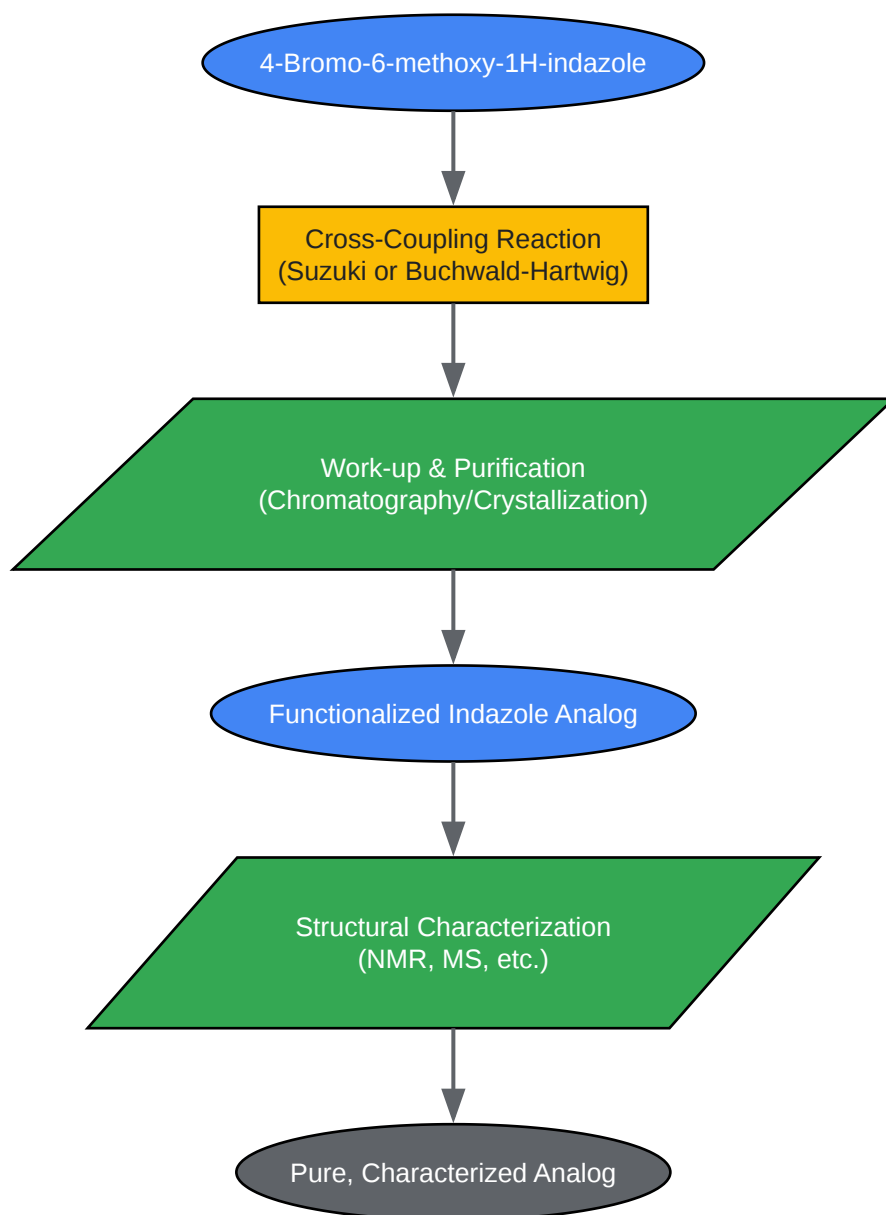
Caption: Simplified VEGFR signaling pathway targeted by indazole-based kinase inhibitors.



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Caption: Role of PKMYT1 in the G2/M DNA damage response (DDR) checkpoint, a target for novel indazole inhibitors.[15]

Experimental Workflow



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Caption: General experimental workflow for the synthesis of **4-Bromo-6-methoxy-1H-indazole** analogs.

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